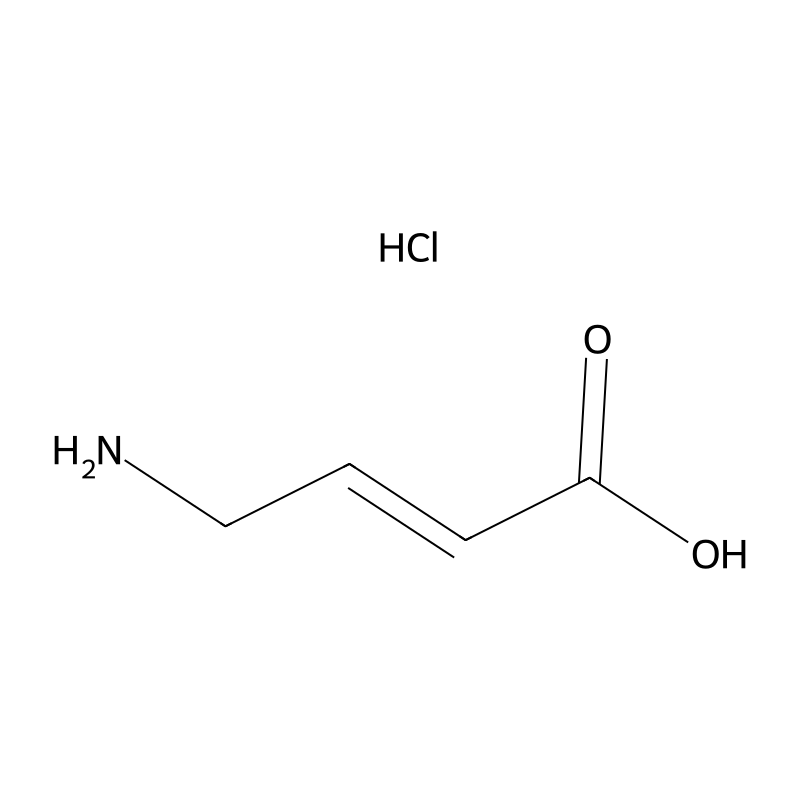4-Aminocrotonic Acid Hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Chemical Properties
4-Aminocrotonic Acid Hydrochloride (4-ACA Hydrochloride) is a molecule with the chemical formula C₄H₇NO₂·HCl. It is a white or pale yellow solid with a melting point of 212°C [, ].
Potential Research Applications
4-Aminocrotonic Acid (4-ACA), the uncharged form of 4-ACA Hydrochloride, has been studied for its potential to interact with certain neurotransmitter receptors in the brain, particularly the GABA type C receptor (GABAC) [].
GABAergic System
GABA (gamma-aminobutyric acid) is the major inhibitory neurotransmitter in the central nervous system []. GABA receptors are classified into two main groups: GABAA and GABAC. GABAC receptors are found in the brain and spinal cord and are involved in numerous physiological processes, including regulation of neuronal excitability, sedation, and analgesia (pain relief) [, ].
4-Aminocrotonic Acid Hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of 137.56 g/mol. It is a hydrochloride salt of 4-aminocrotonic acid, characterized as a pale yellow to brown powder or crystalline solid. The compound is primarily utilized in research settings due to its properties as a potent agonist of gamma-aminobutyric acid (GABA) receptors, specifically GABAA and GABAC receptors, which are critical in the modulation of neurotransmission in the central nervous system .
The chemical reactivity of 4-Aminocrotonic Acid Hydrochloride involves its ability to undergo various reactions typical of amino acids and carboxylic acids. Notably, it can participate in:
- Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, leading to the formation of an amine.
- Esterification: Reacting with alcohols in the presence of acid catalysts can yield esters.
- Amidation: It can react with acyl chlorides or anhydrides to form amides, which are important in peptide synthesis.
These reactions are essential for synthesizing derivatives that may exhibit varied biological activities or improved pharmacological properties.
4-Aminocrotonic Acid Hydrochloride exhibits significant biological activity through its interaction with GABA receptors. As an agonist, it enhances the inhibitory effects of GABA neurotransmission, which is crucial for:
- Mood Regulation: By modulating GABAergic activity, it may help alleviate anxiety and depression.
- Sleep Induction: Its action on GABA receptors contributes to sedative effects, promoting sleep.
- Memory Modulation: The compound's influence on synaptic transmission can affect cognitive functions related to memory.
Research indicates that both cis- and trans-isomers of this compound induce chloride ion influx in neuronal cultures, suggesting its potential role in neuropharmacology .
The synthesis of 4-Aminocrotonic Acid Hydrochloride can be achieved through several methods:
- Direct Amine Reaction: Crotonic acid can react with ammonia or primary amines under acidic conditions to form 4-Aminocrotonic Acid, followed by hydrochlorination.
- Reductive Amination: Using aldehydes or ketones as starting materials, reductive amination can yield the desired compound.
- Chemical Modification: Starting from commercially available amino acids or derivatives, chemical modifications such as deprotection and functional group transformations can lead to 4-Aminocrotonic Acid Hydrochloride.
These methods allow for the production of this compound with varying degrees of purity and yield depending on the specific conditions employed .
4-Aminocrotonic Acid Hydrochloride has several applications in scientific research:
- Neuroscience Research: It is used as a tool compound to study GABAergic signaling pathways and their implications in neurological disorders.
- Pharmacological Studies: Investigating its potential therapeutic effects on anxiety, depression, and sleep disorders.
- Chemical Biology: As a building block in the synthesis of more complex molecules that target GABA receptors.
Its unique properties make it valuable for both basic and applied research in pharmacology and neurobiology .
Studies on 4-Aminocrotonic Acid Hydrochloride have focused on its interactions within biological systems:
- GABA Receptor Modulation: The compound's ability to enhance chloride ion influx through GABAA and GABAC receptors has been extensively documented, indicating its role in synaptic inhibition.
- Pharmacokinetics: Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles helps elucidate its therapeutic potential and safety.
- Synergistic Effects: Research also explores how it interacts with other pharmacological agents, potentially enhancing or mitigating their effects .
Several compounds share structural or functional similarities with 4-Aminocrotonic Acid Hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Gamma-Aminobutyric Acid | Similar backbone | Inhibitory neurotransmitter | Naturally occurring neurotransmitter |
| 3-Aminopropanoic Acid | Similar amine group | Agonist at GABA receptors | Shorter carbon chain |
| 5-Aminovaleric Acid | Extended carbon chain | Modulates GABA receptor activity | Longer aliphatic chain |
| Phenibut | Aromatic substitution | Anxiolytic effects | Contains phenyl ring |
These compounds exhibit various degrees of interaction with GABA receptors but differ in their structural features and biological activities. The unique combination of properties in 4-Aminocrotonic Acid Hydrochloride makes it particularly interesting for research into neurotransmission modulation .
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








